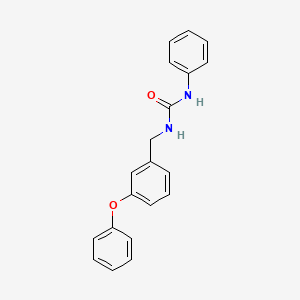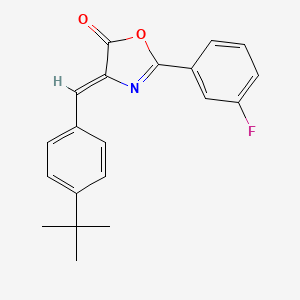![molecular formula C17H19NO3 B5784906 N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
N-[bis(4-methoxyphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(4-methoxyphenyl)methyl]acetamide, also known as NBMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBMA belongs to the family of arylacetamide compounds and has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. In
科学的研究の応用
N-[bis(4-methoxyphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. Moreover, N-[bis(4-methoxyphenyl)methyl]acetamide has been shown to possess antimicrobial activity against various bacterial strains. Due to its diverse pharmacological properties, N-[bis(4-methoxyphenyl)methyl]acetamide has been studied for its potential use in the treatment of various diseases, including arthritis, epilepsy, and bacterial infections.
作用機序
The exact mechanism of action of N-[bis(4-methoxyphenyl)methyl]acetamide is not fully understood. However, it has been proposed that N-[bis(4-methoxyphenyl)methyl]acetamide exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. Moreover, N-[bis(4-methoxyphenyl)methyl]acetamide has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects
N-[bis(4-methoxyphenyl)methyl]acetamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, N-[bis(4-methoxyphenyl)methyl]acetamide has been found to modulate the activity of various neurotransmitters, including serotonin and dopamine. Furthermore, N-[bis(4-methoxyphenyl)methyl]acetamide has been shown to possess antioxidant activity, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of N-[bis(4-methoxyphenyl)methyl]acetamide is its diverse pharmacological properties, which make it a promising candidate for the treatment of various diseases. Moreover, the synthesis method of N-[bis(4-methoxyphenyl)methyl]acetamide is well-established, which makes it readily available for scientific studies. However, one of the limitations of N-[bis(4-methoxyphenyl)methyl]acetamide is its potential toxicity, which may limit its use in clinical applications.
将来の方向性
There are several future directions for the study of N-[bis(4-methoxyphenyl)methyl]acetamide. One potential direction is to investigate the potential use of N-[bis(4-methoxyphenyl)methyl]acetamide in the treatment of bacterial infections. Moreover, further studies are needed to elucidate the exact mechanism of action of N-[bis(4-methoxyphenyl)methyl]acetamide. Additionally, the development of novel derivatives of N-[bis(4-methoxyphenyl)methyl]acetamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, N-[bis(4-methoxyphenyl)methyl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of N-[bis(4-methoxyphenyl)methyl]acetamide is well-established, and it has been found to exhibit a wide range of pharmacological properties. N-[bis(4-methoxyphenyl)methyl]acetamide has been studied for its potential use in the treatment of various diseases, including arthritis, epilepsy, and bacterial infections. Further studies are needed to elucidate the exact mechanism of action of N-[bis(4-methoxyphenyl)methyl]acetamide and to develop novel derivatives with improved pharmacological properties.
合成法
The synthesis of N-[bis(4-methoxyphenyl)methyl]acetamide involves the reaction between p-anisidine and p-anisaldehyde in the presence of acetic anhydride and a catalytic amount of hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure N-[bis(4-methoxyphenyl)methyl]acetamide. The synthesis method has been well-established and has been used in several scientific studies.
特性
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(19)18-17(13-4-8-15(20-2)9-5-13)14-6-10-16(21-3)11-7-14/h4-11,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKJIVPNHTWESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis(4-methoxyphenyl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

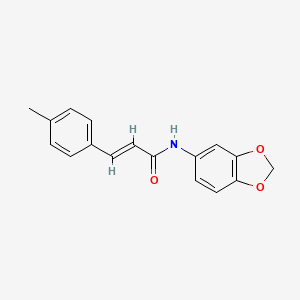
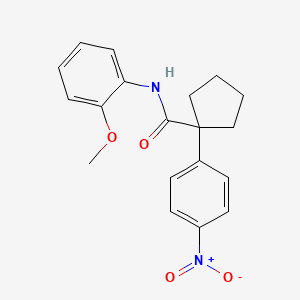




![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)
![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

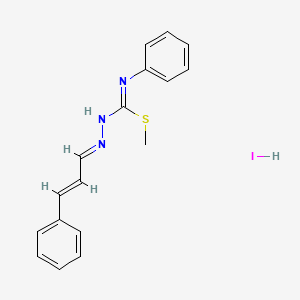
![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)

